molecular formula C19H22N4O3S B2629538 N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide CAS No. 713088-08-5

N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide

Cat. No. B2629538
CAS RN: 713088-08-5
M. Wt: 386.47
InChI Key: WUCNYSBFFCEBPV-UHFFFAOYSA-N
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Description

“N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C19H22N4O3S and a molecular weight of 386.47. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . A plausible base-assisted mechanism formation of 3-hydroxyindolin-2-one from 2-(3-oxoindolin-2-yl)-2-arylacetonitriles has been proposed . The featured transformation involves unusual extrusion of phenylacetonitrile molecule .


Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .


Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxaline-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . Reaction methods for the simultaneous introduction of C–C bonds and C–RF/C/O/N/Cl/S/D bonds into quinoxaline-2(1H)-ones have been covered .

Mechanism of Action

While the specific mechanism of action for “N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” is not available in the retrieved data, it’s worth noting that quinoxaline derivatives have shown a broad range of bioactivities . For instance, some chalcone derivatives containing quinoxaline moieties exhibited significant antibacterial activity .

Future Directions

Quinoxaline and its derivatives have many pharmaceutical and industrial purposes . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance . Future developments of multi-component reactions of quinoxaline-2(1H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions .

properties

IUPAC Name

N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-13-8-9-17(14(2)12-13)27(24,25)23-19-18(20-10-11-26-3)21-15-6-4-5-7-16(15)22-19/h4-9,12H,10-11H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCNYSBFFCEBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide

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